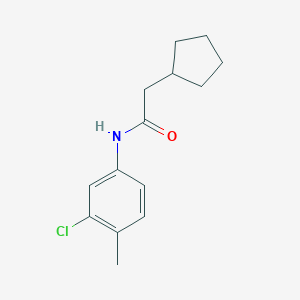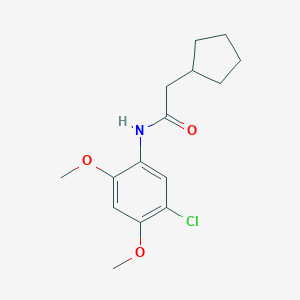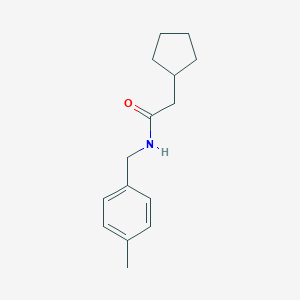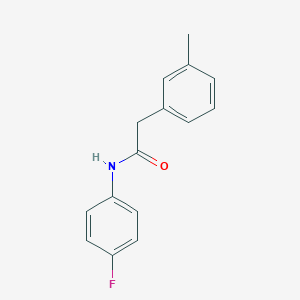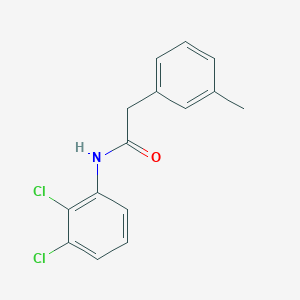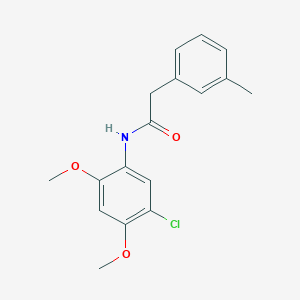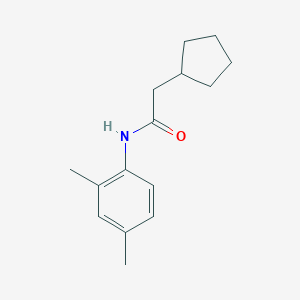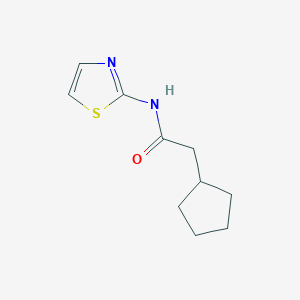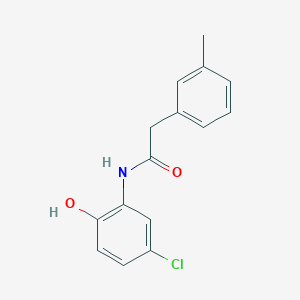
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential use in cognitive enhancement. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons, and their activation is critical for synaptic plasticity and learning and memory. This compound enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide is that it is a highly selective modulator of AMPA receptors, with little or no activity at other receptor types. This makes it a useful tool for studying the role of AMPA receptors in cognitive function. However, one limitation is that it has a relatively short half-life in the body, which may limit its usefulness in clinical applications.
Future Directions
There are several future directions for research on 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators that may have even greater cognitive-enhancing effects. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. This results in the formation of this compound as a white solid with a melting point of 123-125°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Scientific Research Applications
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in cognitive enhancement. It has been shown to improve memory and learning in animal models, as well as in healthy human subjects. It has also been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(10-12)19-2)16-15(17)9-11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,16,17) |
InChI Key |
YUYIINZCLCLUNG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




